3,7-Bis(diethylamino)phenothiazin-5-ium iodide
Description
Properties
IUPAC Name |
[7-(diethylamino)phenothiazin-3-ylidene]-diethylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N3S.HI/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZLRFOCVIZYGB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3S2.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26IN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization
Established and Emerging Synthetic Routes to 3,7-Bis(diethylamino)phenothiazin-5-ium (B12430136) Iodide
The synthesis of 3,7-Bis(diethylamino)phenothiazin-5-ium iodide and its analogs traditionally commences from the phenothiazine (B1677639) core. google.comgoogle.com Various methods have been developed to introduce the diethylamino functionalities and generate the cationic phenothiazinium chromophore.
Modified Conventional Synthesis Approaches
A prevalent and effective method for synthesizing 3,7-disubstituted phenothiazinium salts involves a multi-step process starting with the phenothiazine molecule. google.comgoogle.com A common modification of the conventional approach is a one-pot, two-step reaction that enhances efficiency by eliminating the need for intermediate isolation and purification. google.com
The general synthetic scheme can be outlined as follows:
Halogenation of Phenothiazine: The initial step involves the electrophilic substitution of phenothiazine with a halogen, typically bromine or chlorine, to yield a 3,7-dihalophenothiazin-5-ium halide intermediate. google.commst.edu For the synthesis of the iodide salt, an analogous process utilizing diiodine is employed. google.com This reaction creates the foundational structure for the subsequent nucleophilic substitution.
Amination: The 3,7-dihalophenothiazin-5-ium intermediate is then reacted with diethylamine (B46881). The diethylamino groups act as nucleophiles, displacing the halide ions at the 3 and 7 positions of the phenothiazine ring. google.commst.edu This step results in the formation of the desired 3,7-Bis(diethylamino)phenothiazin-5-ium cation. google.com
This one-pot approach offers significant advantages in terms of reduced reaction time and simplified workup procedures. google.com However, careful control of reaction conditions is crucial to minimize the formation of byproducts and ensure a high yield of the desired compound. nih.gov
Table 1: Comparison of Conventional Synthesis Parameters for Phenothiazinium Salts
| Parameter | Typical Conditions for Dimethylamino Analog google.com | Considerations for Diethylamino Analog |
|---|---|---|
| Starting Material | Phenothiazine | Phenothiazine |
| Halogenating Agent | Diiodine | Diiodine |
| Aminating Agent | Dimethylamine | Diethylamine |
| Solvent | Acetonitrile (B52724), Toluene | Aprotic solvents like acetonitrile or dichloromethane (B109758) are often suitable. |
| Temperature | 40°C for iodination, ambient for amination | Reaction temperature may need optimization to balance reaction rate and selectivity. |
| Yield | Up to 86% (crude) | Yields are expected to be comparable but may vary based on specific reaction conditions. |
Green Chemistry Principles in Synthesis
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods for phenothiazine dyes, focusing on reducing the use of hazardous solvents and energy consumption.
Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a promising green alternative to traditional solvent-based synthesis. While specific studies on the mechanochemical synthesis of this compound are not extensively documented, the principles have been applied to similar organic dye syntheses. This approach typically involves grinding solid reactants together, often with a catalytic amount of a liquid additive, to initiate the reaction. The optimization of mechanochemical synthesis would involve investigating parameters such as grinding frequency, time, and the use of different milling apparatus to maximize yield and purity.
Sonochemistry, the application of ultrasound to chemical reactions, is another green chemistry technique that can accelerate reaction rates and improve yields. ijcce.ac.irnih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can drive chemical reactions. nih.gov For the synthesis of phenothiazinium salts, sonication could potentially enhance the efficiency of both the initial halogenation and the subsequent amination steps. A thorough analysis of the sonochemical reaction pathway would involve studying the effects of ultrasonic frequency, power, and temperature on the reaction kinetics and product distribution to identify the optimal conditions for the formation of this compound.
Strategies for High-Purity Synthesis for Research Applications
For many research applications, particularly in the biomedical and materials science fields, the purity of this compound is of paramount importance. The presence of impurities can significantly affect experimental outcomes.
Isolation and Advanced Purification Techniques
Following the initial synthesis, the crude product often contains unreacted starting materials, intermediates, and byproducts. Therefore, robust isolation and purification methods are essential to obtain a high-purity compound. google.com
Common purification techniques include:
Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is cooled to allow the desired compound to crystallize out, leaving impurities in the solution. google.com The choice of solvent is critical and is determined by the solubility characteristics of the compound and its impurities.
Column Chromatography: For more challenging separations, column chromatography is employed. The crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel or alumina) packed in a column, and a mobile phase (solvent or solvent mixture) is used to elute the components at different rates based on their affinity for the stationary phase.
Ion-Exchange Chromatography: This technique is particularly effective for purifying ionic compounds like this compound. google.comthermofisher.comharvardapparatus.comlibretexts.org The crude product is passed through a column containing a resin with charged functional groups. The cationic phenothiazinium compound binds to a cation-exchange resin, while neutral and anionic impurities pass through. The purified compound can then be eluted by changing the pH or increasing the ionic strength of the eluent. thermofisher.comharvardapparatus.comlibretexts.org
Table 2: Overview of Purification Techniques for this compound
| Technique | Principle of Separation | Typical Application | Expected Purity Improvement |
|---|---|---|---|
| Recrystallization | Differential solubility | Removal of soluble and insoluble impurities from the crude product. | Can significantly increase purity, often to >95%, depending on the impurity profile. |
| Column Chromatography | Differential adsorption | Separation of closely related compounds and removal of colored impurities. | Can achieve high purity levels (>98%) with appropriate stationary and mobile phases. |
| Ion-Exchange Chromatography | Differential ionic interaction | Specific removal of non-ionic or oppositely charged impurities. | Highly effective for ionic compounds, capable of achieving very high purity (>99%). |
Yield Optimization and Scalability Considerations for Laboratory Synthesis
The efficient synthesis of this compound is a critical aspect of its laboratory and potential commercial applications. Research into its synthesis, and that of its close analogues like the dimethylamino variant, has focused on achieving high purity and yield through straightforward and scalable methods. Current time information in NA.wipo.int A common synthetic approach involves a two-step, one-pot reaction starting from phenothiazine. wipo.intgoogle.com This process typically includes:
Halogenation: Treatment of phenothiazine with an oxidizing agent and a halogen source, such as diiodine or bromine, to form a 3,7-dihalophenothiazin-5-ium intermediate. Current time information in NA.google.com
Amination: Subsequent nucleophilic aromatic substitution by reacting the intermediate with diethylamine to yield the final product. Current time information in NA.
Optimizing the yield and ensuring the scalability of this synthesis involves careful control over several reaction parameters:
Solvent System: The choice of solvent is crucial for both reaction steps. A solvent system that facilitates both the halogenation and the subsequent amination without the need for solvent exchange can significantly improve the process's efficiency and scalability. google.com
Reaction Temperature: Temperature control is vital. For instance, in the synthesis of related asymmetrical derivatives, maintaining a low temperature (e.g., 0 °C) during the addition of the amine has been shown to minimize the formation of by-products. nih.gov
Stoichiometry of Reagents: The molar ratio of phenothiazine to the halogenating agent and the amine directly impacts the yield and purity of the final product. An excess of the amine can lead to the formation of undesired side products. nih.gov
Purification Techniques: Post-synthesis purification is essential for obtaining a high-purity product. Crystallization from suitable solvent mixtures, such as methanol, ethanol, 2-propanol, or aqueous hydrochloric acid, is a common and effective method for removing impurities. google.comgoogle.com For larger laboratory scales, filtration, sedimentation, or centrifugation can be employed to separate the solid product from the reaction mixture. google.com
These optimization strategies are aimed at developing a robust and reproducible synthetic protocol that can be scaled up to meet the demands of various research applications.
Rational Design and Synthesis of 3,7-Bis(diethylamino)phenothiazin-5-ium Derivatives
The rational design and synthesis of derivatives of the 3,7-Bis(diethylamino)phenothiazin-5-ium core are driven by the need to fine-tune its properties for specific applications. ubc.ca Modifications to the symmetrical and asymmetrical nature of the substituents, the counter anion, and the introduction of functional groups for conjugation all play a pivotal role in creating a versatile platform of phenothiazinium-based compounds. google.comubc.caresearchgate.net
Symmetrical Structural Modifications
Symmetrical modifications involve the introduction of identical substituents at the 3 and 7 positions of the phenothiazinium core. These modifications are often aimed at modulating the lipophilicity, electronic properties, and steric hindrance of the molecule. The synthesis of symmetrical 3,7-bis(dialkylamino)phenothiazin-5-ium derivatives is a well-established area of research. researchgate.net
| Derivative | Substituent at 3 and 7 positions | Synthetic Approach | Key Features |
| 3,7-Bis(dimethylamino)phenothiazin-5-ium chloride (Methylene Blue) | Dimethylamino | Reaction of 3,7-dibromophenothiazin-5-ium bromide with dimethylamine. google.com | Highly water-soluble, well-characterized photophysical properties. |
| 3,7-Bis(dibutylamino)phenothiazin-5-ium iodide | Dibutylamino | Similar to Methylene (B1212753) Blue synthesis, using dibutylamine. | Increased lipophilicity compared to Methylene Blue. |
| 3,7-Bis(N'-arylamino)phenothiazines | N'-arylamino groups with various substituents (e.g., ester, carboxylic acid). nih.gov | Reaction of phenothiazin-5-ium tetraiodide with arylamines. nih.gov | Tunable electronic properties based on the aryl substituents. nih.gov |
These symmetrical derivatives provide a basis for understanding the structure-activity relationships of this class of compounds.
Asymmetrical Structural Modifications
Asymmetrical modifications, where different functional groups are introduced at the 3 and 7 positions, offer a more nuanced approach to tailoring the properties of the phenothiazinium core. ubc.caresearchgate.net This strategy allows for the incorporation of distinct functionalities within the same molecule, which can be advantageous for applications requiring dual modes of action or specific targeting capabilities. ubc.ca
The synthesis of asymmetrical derivatives is more challenging and often involves a stepwise approach. researchgate.net One common strategy is the reaction of phenothiazin-5-ium tetraiodide hydrate (B1144303) with a secondary amine in a controlled manner to first yield a 3-(dialkylamino)phenothiazin-5-ium triiodide intermediate. researchgate.net This intermediate can then be reacted with a different amine to introduce the second, distinct substituent at the 7-position. researchgate.net
| Derivative Type | Substituent at Position 3 | Substituent at Position 7 | Synthetic Route |
| 3-(Dialkylamino)-7-(arylamino)phenothiazin-5-ium | Dialkylamino | Arylamino | Stepwise reaction of phenothiazin-5-ium tetraiodide hydrate with a dialkylamine followed by an arylamine. researchgate.net |
| 3,7-Di(N'-arylamino)phenothiazines (asymmetrical) | N'-arylamino (e.g., phenylamino) | N'-arylamino with different substituent (e.g., (4-(ethoxycarbonyl)phenyl)amino) | Route 1: Reaction of 3-(phenylamino)phenothiazin-5-ium triiodide with an arylamine. Route 2: Reaction of a 3-substituted derivative with aniline. nih.gov |
The development of synthetic routes to asymmetrical phenothiazinium derivatives has significantly expanded the chemical space available for designing novel functional dyes. nih.govresearchgate.net
Tailoring Counter Anions for Specific Research Objectives
The counter anion associated with the positively charged phenothiazinium core can influence the solubility, crystallinity, and biological activity of the compound. While the iodide salt is common, the ability to exchange this anion for others is a valuable tool in tailoring the compound's properties for specific research needs.
A frequent modification is the exchange of bromide or iodide for chloride, particularly when aiming for pharmaceutical applications where chloride salts are often preferred. google.com This is typically achieved through ion exchange chromatography, where a solution of the phenothiazinium bromide or iodide is passed through a column containing a macroporous anion exchange resin in the chloride form. google.com
| Original Anion | Target Anion | Method of Exchange | Rationale/Objective |
| Iodide (I⁻) | Chloride (Cl⁻) | Ion exchange chromatography. google.com | Improved water solubility, pharmaceutical acceptability. |
| Bromide (Br⁻) | Chloride (Cl⁻) | Ion exchange chromatography. google.com | Enhanced purity for specific applications. |
| Chloride (Cl⁻) | Hexafluorophosphate (B91526) (PF₆⁻) | Metathesis reaction with a suitable hexafluorophosphate salt. | Altered solubility in organic solvents, modified crystal packing. |
| Chloride (Cl⁻) | Tetraphenylborate (B1193919) (BPh₄⁻) | Metathesis reaction with a suitable tetraphenylborate salt. | Increased lipophilicity, facilitation of extraction into non-polar solvents. |
The choice of counter anion can be critical in optimizing a derivative for a particular experimental setup or biological system.
Functionalization for Conjugation Studies
To expand the utility of this compound, particularly in biological and materials science applications, the core structure can be functionalized with reactive groups suitable for conjugation to other molecules such as proteins, peptides, or nanoparticles. nih.gov This process, known as bioconjugation, allows the phenothiazinium dye to be used as a reporter molecule, a photosensitizer, or a targeting agent. nih.gov
Common functionalization strategies involve introducing reactive moieties that can participate in well-established bioconjugation chemistries. These can be incorporated into the dialkylamino substituents or directly onto the phenothiazine ring system if the synthetic route allows.
| Functional Group | Reactive Towards | Conjugation Chemistry | Example Application |
| Carboxylic Acid (-COOH) | Primary amines (-NH₂) | Amide bond formation (e.g., using EDC/NHS coupling). nih.gov | Labeling of proteins or peptides. |
| N-Hydroxysuccinimide (NHS) ester | Primary amines (-NH₂) | Amide bond formation. | Pre-activated dye for efficient protein conjugation. nih.gov |
| Maleimide | Thiols (-SH) | Thiol-maleimide Michael addition. | Site-specific labeling of cysteine residues in proteins. nih.gov |
| Azide (-N₃) | Alkynes | Huisgen 1,3-dipolar cycloaddition ("Click Chemistry"). scielo.br | Highly efficient and specific conjugation to alkyne-modified biomolecules. scielo.br |
| Alkyne | Azides (-N₃) | Huisgen 1,3-dipolar cycloaddition ("Click Chemistry"). scielo.br | Conjugation to azide-modified surfaces or biomolecules. scielo.br |
The ability to functionalize the 3,7-Bis(diethylamino)phenothiazin-5-ium core opens up a vast array of possibilities for creating sophisticated molecular probes and targeted therapeutic agents.
Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3,7-Bis(diethylamino)phenothiazin-5-ium (B12430136) iodide. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity and chemical environment.
In ¹H NMR, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenothiazinium core and the aliphatic protons of the four ethyl groups. The aromatic protons would appear as a set of multiplets in the downfield region, with their specific chemical shifts and coupling patterns revealing their positions on the tricyclic system. The diethylamino groups would give rise to two signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with each other.
In ¹³C NMR spectroscopy, each chemically distinct carbon atom in the molecule produces a unique signal. This allows for the complete mapping of the carbon skeleton, including the aromatic carbons of the phenothiazinium rings and the aliphatic carbons of the diethylamino substituents. While specific, publicly available spectra for this exact compound are limited, analysis of related phenothiazine (B1677639) derivatives provides a strong basis for spectral assignment. researchgate.netmdpi.com Commercial suppliers confirm that NMR is a standard method used for quality control and structural verification of this compound. ambeed.com
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 3,7-Bis(diethylamino)phenothiazin-5-ium iodide
| Group | Nucleus | Expected Chemical Shift (ppm) | Signal Pattern |
|---|---|---|---|
| Aromatic Protons | ¹H | 6.5 - 7.5 | Multiplets |
| Methylene (-CH₂) | ¹H | ~3.5 | Quartet |
| Methyl (-CH₃) | ¹H | ~1.2 | Triplet |
| Aromatic Carbons | ¹³C | 100 - 150 | Multiple Signals |
| Methylene (-CH₂) | ¹³C | ~45 | Single Signal |
Mass Spectrometry (MS) Techniques for Molecular Integrity and Purity Confirmation
Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight and verify the purity of this compound. synhet.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly well-suited for this charged molecule.
The analysis would focus on detecting the cationic part of the compound, [3,7-bis(diethylamino)phenothiazin-5-ium]⁺. The high-resolution mass spectrum should display a prominent peak corresponding to the exact mass of this cation. This experimental measurement provides direct confirmation of the compound's elemental composition and isotopic distribution, distinguishing it from potential impurities or degradation products. google.com The molecular integrity is confirmed by matching the observed mass-to-charge ratio (m/z) with the theoretically calculated value. nih.gov
Table 2: Molecular Identity Data for the 3,7-Bis(diethylamino)phenothiazin-5-ium Cation
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₆N₃S⁺ | nih.gov |
| Average Molecular Weight | 340.5 g/mol | nih.gov |
X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Analysis
X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. While specific single-crystal XRD data for this compound is not widely published, extensive studies on the closely related compound, 3,7-Bis(dimethylamino)phenothiazin-5-ium nitrate (B79036) dihydrate (a salt of Methylene Blue), offer significant structural insights that can be extrapolated to the diethyl derivative. researchgate.netamanote.com
Crystallographic studies of the 3,7-bis(dimethylamino)phenothiazin-5-ium cation reveal that the tricyclic phenothiazinium core is essentially planar. researchgate.net This planarity facilitates significant intermolecular interactions, particularly π-π stacking. In the crystal lattice of the dimethyl analog, the planar cationic dyes are arranged in an antiparallel fashion. researchgate.net This arrangement leads to distinct π–π associations between adjacent molecules, with a measured interplanar distance of 3.7040 (18) Å. researchgate.net It is anticipated that this compound would exhibit a similar planar core, though the increased steric bulk of the diethyl groups compared to methyl groups might lead to alterations in the specific stacking geometry and intermolecular distances.
The solid-state structure is stabilized by a network of intermolecular forces. In the case of the dimethylamino analog with a nitrate counter-ion, the crystal structure is characterized by an extensive hydrogen-bonding network. researchgate.net This network involves the nitrate anion, co-crystallized water molecules, and the nitrogen atom of the phenothiazinium ring. researchgate.net For this compound, the primary intermolecular interaction would be the strong electrostatic attraction between the phenothiazinium cation and the iodide anion. Additional, weaker interactions such as C-H···I hydrogen bonds and van der Waals forces would further stabilize the crystal lattice. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. Phenothiazine derivatives are well-known to undergo redox reactions to form stable radical cations. EPR spectroscopy is the definitive method for studying these paramagnetic intermediates. nih.gov
If this compound were to be oxidized by one electron, it would form a radical dication. Conversely, one-electron reduction would yield a neutral radical species. EPR spectroscopy can provide detailed information about the electronic structure of these radicals, including the distribution of the unpaired electron's spin density across the phenothiazinium framework, through analysis of the g-factor and hyperfine coupling constants. While specific EPR studies on this compound are not prominent in the literature, the technique remains a vital tool for investigating its potential redox chemistry and the transient radical species involved. nih.gov
Ultrafast Spectroscopic Methods for Excited-State Dynamics
To understand the photophysical behavior of this compound following light absorption, ultrafast spectroscopic techniques such as pump-probe transient absorption spectroscopy are employed. These methods can resolve electronic and vibrational processes that occur on timescales ranging from femtoseconds to nanoseconds. riken.jprsc.org
Upon excitation with a short pulse of light, the molecule is promoted to an excited electronic state (e.g., S₁ or S₂). Ultrafast spectroscopy allows for the real-time monitoring of the decay of these excited states through various pathways, including:
Internal Conversion (IC): Non-radiative transitions between electronic states of the same spin multiplicity (e.g., S₂ → S₁). rsc.org
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity, most commonly from a singlet excited state (S₁) to a triplet state (T₁). This process is fundamental to the function of many photosensitizers. nih.gov
Vibrational Relaxation: The dissipation of excess vibrational energy within an electronic state. rsc.org
By analyzing the transient spectral data, researchers can determine the lifetimes of the excited states and the quantum yields of processes like triplet state formation. lu.se This information is critical for applications such as photodynamic therapy, where the efficiency of generating the long-lived triplet state is a key performance parameter. researchgate.net
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the temporal evolution of the fluorescence emission of a molecule after excitation by a short pulse of light. This method provides information about the lifetime of the excited singlet state (S₁) and the various processes that lead to its depopulation.
For phenothiazinium dyes, fluorescence decay is often complex and can be influenced by factors such as the solvent environment, concentration, and the nature of the counter-ion. The fluorescence lifetime is a key parameter that reflects the time a molecule spends in the excited state before returning to the ground state via fluorescence or other non-radiative pathways like intersystem crossing to the triplet state or internal conversion.
Table 1: Expected Fluorescence Decay Components of Phenothiazinium Dyes in Solution
| Decay Component | Typical Lifetime (τ) | Associated Process |
| Short-lived | < 1 ns | Primarily reflects the decay of the monomeric species in its excited singlet state. |
| Long-lived | > 1 ns | May be attributed to the presence of dye aggregates or interactions with the surrounding medium. |
It is important to note that the formation of aggregates, which is common for phenothiazinium dyes in aqueous solutions, can significantly quench fluorescence and shorten the observed lifetimes. The bulkier diethyl groups might slightly hinder aggregation compared to dimethyl groups, potentially leading to a higher fluorescence quantum yield in the diethylamino derivative.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a pump-probe technique that allows for the detection and characterization of short-lived excited states, such as the excited singlet state (S₁) and the triplet state (T₁). In this method, a powerful and short "pump" laser pulse excites the molecule, and a second, weaker "probe" pulse, delayed in time, measures the absorption changes in the sample.
Studies on Methylene Blue have provided a detailed picture of its excited-state dynamics, which serves as an excellent model for this compound. researchgate.net Upon photoexcitation, the molecule is promoted to the S₁ state. From there, it can undergo several competing relaxation processes.
The photoinitiated dynamics of Methylene Blue monomers have been described by a sequential model that includes:
Vibrational Relaxation: This is a very fast process, typically occurring on a timescale of 1-10 picoseconds (ps), where the excited molecule dissipates excess vibrational energy to the surrounding solvent molecules. researchgate.net
Intersystem Crossing (ISC) and Internal Conversion (IC): Following vibrational relaxation, the S₁ state can decay to the ground state (S₀) via internal conversion or populate the triplet state (T₁) through intersystem crossing. For Methylene Blue monomers, these processes have a combined time constant of approximately 370 picoseconds. researchgate.net
The formation of the triplet state is particularly important for applications such as photodynamic therapy, as the triplet excited state can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen.
Table 2: Excited-State Relaxation Dynamics of Methylene Blue Monomer (Analog to this compound)
| Process | Time Constant (τ) | Description |
| Vibrational Relaxation | 1–10 ps | Dissipation of excess vibrational energy in the S₁ state. researchgate.net |
| Intersystem Crossing / Internal Conversion | ~ 370 ps | Non-radiative decay of the S₁ state to the T₁ and S₀ states, respectively. researchgate.net |
It is expected that this compound will exhibit similar ultrafast dynamics. The subtle electronic and steric differences due to the ethyl groups might modulate the efficiency of intersystem crossing and, consequently, the quantum yield of triplet state formation.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For phenothiazinium dyes, DFT calculations are instrumental in optimizing the molecular geometry, determining orbital energies, and mapping the electron density distribution.
Theoretical studies on the closely related 3,7-bis(dimethylamino)phenothiazin-5-ium cation reveal that the tricyclic phenothiazinium core is largely planar. This planarity facilitates extensive π-conjugation across the molecule, which is crucial for its characteristic strong absorption of visible light. The cationic dye molecules are known to form stacked arrangements in the solid state, exhibiting π–π associations. researchgate.net The substitution of methyl groups with ethyl groups in 3,7-Bis(diethylamino)phenothiazin-5-ium (B12430136) iodide is not expected to significantly alter the planarity of the core chromophore, although it will affect intermolecular packing and solubility.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic absorption and emission characteristics.
In phenothiazine-based dyes, the HOMO is typically localized on the electron-rich phenothiazine (B1677639) ring system and the electron-donating amino groups at the 3 and 7 positions. The nitrogen and sulfur heteroatoms of the central ring and the nitrogen atoms of the dialkylamino groups contribute significantly to the HOMO. Conversely, the LUMO is generally distributed across the π-conjugated system of the phenothiazinium core, acting as the electron acceptor region.
This distribution is characteristic of a donor-π-acceptor system, where photoexcitation leads to a significant redistribution of electron density. The energy of these orbitals can be tuned by modifying the substituents. While specific DFT calculations for 3,7-Bis(diethylamino)phenothiazin-5-ium iodide are not widely published, data from analogous phenothiazine derivatives illustrate these principles.
| Phenothiazine Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Generic D-π-A Phenothiazine 1 | -5.10 | -2.96 | 2.14 |
| Generic D-π-A Phenothiazine 2 | -5.25 | -2.95 | 2.30 |
Note: The values in the table are representative examples from theoretical studies of donor-π-acceptor type phenothiazine derivatives for illustrative purposes and are not the specific values for this compound.
The positive charge of the 3,7-Bis(diethylamino)phenothiazin-5-ium cation is not confined to a single atom but is delocalized over the entire π-conjugated framework. This delocalization is a key feature of its electronic structure and contributes to its stability.
Computational analyses, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to quantify the partial charges on each atom. In the analogous Methylene (B1212753) Blue cation, crystal structure data indicates a resonance structure where the positive charge is delocalized over the two dimethylamino nitrogen atoms and conjugated through the central phenothiazinium nitrogen atom. iucr.org A similar pattern is expected for the diethylamino derivative. The electron-donating nature of the diethylamino groups helps to disperse the positive charge, with significant partial positive charges residing on the sulfur and nitrogen atoms of the heterocyclic system as well as the exocyclic nitrogen atoms. This charge distribution influences how the cation interacts with its counter-ion (iodide) and with solvent molecules.
Quantum Chemical Calculations of Excited States and Charge Transfer
To understand the photophysical behavior of this compound, such as its color and fluorescence, quantum chemical calculations of its electronically excited states are necessary. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, as it can accurately predict the energies and characteristics of electronic transitions. rsc.org
Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁, S₂, etc.). For phenothiazinium dyes, these transitions often possess a significant degree of charge transfer character, moving electron density from the HOMO (located on the donor part) to the LUMO (on the acceptor part).
The electronic transition in donor-π-acceptor molecules like the 3,7-Bis(diethylamino)phenothiazin-5-ium cation is dominated by an Intramolecular Charge Transfer (ICT) process. In this process, the photoexcitation effectively transfers an electron from the electron-donating diethylamino groups and the phenothiazine nucleus to the electron-accepting conjugated backbone of the cation.
The nature of the excited state can be complex. Depending on the molecular geometry and solvent environment, the initial excited state can relax into different conformations. Two common ICT mechanisms are:
Planar Intramolecular Charge Transfer (PICT): If the molecule remains largely planar in the excited state, it is referred to as a PICT state. Such states are often associated with strong fluorescence.
Twisted Intramolecular Charge Transfer (TICT): If there is rotational freedom around the single bonds connecting the donor groups (the diethylamino groups) to the π-system, the molecule can relax into a "twisted" conformation in the excited state. This TICT state is often non-emissive or weakly emissive, providing a pathway for non-radiative decay and leading to fluorescence quenching. The flexibility of the ethyl groups in the diethylamino substituents may influence the propensity to form TICT states.
The three-dimensional structure of a molecule, including its various possible conformations, can have a profound impact on its photophysical properties. While the central phenothiazinium ring is relatively rigid and planar, the diethylamino groups at the 3 and 7 positions can adopt different orientations through rotation around the C-N bonds.
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior
While quantum chemical calculations provide detailed information about a single molecule, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in a solvent. researchgate.netrsc.org MD simulations treat atoms and bonds as classical particles and springs, allowing the study of the dynamic evolution of a system containing thousands of molecules over time.
For this compound in an aqueous solution, MD simulations can provide insights into several important phenomena:
Solvation Shell Structure: MD can reveal how water molecules arrange themselves around the cation and the iodide anion, forming solvation shells. The orientation of water molecules will differ around the hydrophobic parts of the cation versus the charged nitrogen and sulfur atoms.
Ion Pairing: Simulations can model the interaction between the phenothiazinium cation and the iodide anion, determining the preferred distances and configurations, and whether they exist as a tight ion pair or as solvent-separated ions.
Aggregation: Like Methylene Blue, the planar aromatic core of the 3,7-Bis(diethylamino)phenothiazin-5-ium cation is prone to aggregation in aqueous solutions through π-π stacking. MD simulations can predict the tendency to form dimers and larger aggregates, the geometry of these stacks, and the free energy of association. rsc.org This is crucial as aggregation significantly alters the photophysical properties of the dye.
These computational approaches provide a molecular-level understanding that is essential for the rational design and application of phenothiazine dyes.
Computational Spectroscopy for Spectral Interpretation and Prediction
Computational spectroscopy serves as a powerful tool in the analysis of this compound, providing deep insights into its electronic and vibrational properties. Through the use of quantum chemical calculations, researchers can predict and interpret various spectra, including UV-Vis, infrared (IR), and Raman, offering a molecular-level understanding of the experimental data. These theoretical approaches, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in correlating the molecular structure with its spectroscopic signatures.
Theoretical studies on phenothiazine derivatives, a class of compounds to which this compound belongs, have demonstrated the utility of computational methods in predicting their electronic absorption properties. For instance, DFT and TD-DFT calculations are routinely employed to optimize the ground-state geometry and to simulate the electronic transitions that give rise to the observed UV-Vis absorption spectra. These calculations help in understanding the nature of the electronic excitations, such as π-π* and n-π* transitions, and how they are influenced by the molecular structure and the solvent environment.
While specific, detailed computational studies on this compound are not extensively available in publicly accessible literature, the general methodologies applied to analogous phenothiazine dyes provide a framework for understanding its spectral characteristics. For example, theoretical investigations on related phenothiazine-based dyes have been used to analyze their frontier molecular orbitals (HOMO and LUMO) and to predict their maximum absorption wavelengths (λmax). These studies often reveal that the electronic properties and, consequently, the absorption spectra are sensitive to the nature of the substituent groups on the phenothiazine core.
In a typical computational workflow for spectral prediction, the molecular geometry of this compound would first be optimized using a selected DFT functional and basis set. Following this, vibrational frequency analysis would be performed to confirm that the optimized structure corresponds to a minimum on the potential energy surface and to predict the IR and Raman spectra. The calculated vibrational modes can then be compared with experimental data to aid in the assignment of the observed spectral bands.
For the prediction of the UV-Vis spectrum, TD-DFT calculations are performed on the optimized ground-state geometry. These calculations yield the vertical excitation energies and the corresponding oscillator strengths for the electronic transitions. The predicted spectrum is often a series of discrete lines, which can be broadened using a Gaussian or Lorentzian function to simulate the experimental band shape. The results from such calculations can provide valuable insights into the electronic structure and the factors governing the photophysical properties of this compound.
It is a common practice in computational spectroscopy to benchmark the chosen theoretical method against experimental data for a set of related compounds to ensure the accuracy of the predictions. The choice of the DFT functional and basis set, as well as the inclusion of solvent effects through continuum models like the Polarizable Continuum Model (PCM), can significantly impact the quality of the calculated spectra.
Electrochemical Behavior and Redox Chemistry
Cyclic Voltammetry Studies in Aqueous and Non-Aqueous Media
Cyclic voltammetry (CV) is a key technique for investigating the redox properties of phenothiazine (B1677639) dyes. In aqueous solutions, the cyclic voltammogram of Methylene (B1212753) Blue typically shows a single, quasi-reversible redox couple. This process corresponds to the two-electron reduction of the colored cationic form to its colorless, reduced form, known as Leucomethylene Blue.
In non-aqueous solvents, the electrochemical behavior becomes more nuanced. Studies on Methylene Blue in various organic solvents have revealed that the electro-reduction occurs in two distinct, well-defined monoelectronic steps. This indicates the formation of a stable intermediate species. The first step is the formation of a free radical, and the second is the formation of an anion. The stability of these species is highly dependent on the solvent and the supporting electrolyte used.
The following table summarizes the typical peak potentials observed for Methylene Blue in a non-aqueous medium, which can be considered indicative of the behavior of its diethylamino analog.
Table 1: Indicative Cathodic Peak Potentials (Epc) for the Two Reduction Steps of a Phenothiazine Dye in a Non-Aqueous Solvent.
| Reduction Step | Indicative Cathodic Peak Potential (V) |
|---|---|
| First Monoelectronic Transfer (Formation of Radical) | -0.74 |
| Second Monoelectronic Transfer (Formation of Anion) | -1.51 |
Data is illustrative and based on studies of Methylene Blue in dimethylformamide (DMF) with a tetraethylammonium (B1195904) perchlorate (B79767) (TEAP) supporting electrolyte.
Mechanistic Investigations of Electron Transfer Processes
The electron transfer processes of phenothiazin-5-ium salts are of significant interest for their application in various electrochemical systems.
In non-aqueous media, the reduction of the 3,7-bis(dialkylamino)phenothiazin-5-ium cation proceeds through two sequential one-electron transfers. The initial transfer results in the formation of a neutral radical species. This radical can then accept a second electron to form an anion. The separation between the two reduction peaks in the cyclic voltammogram provides information about the stability of the intermediate radical.
The pathway for the formation of the radical and anion can be represented as follows, where P+ is the phenothiazin-5-ium cation:
P+ + e- ⇌ P• (Formation of the neutral radical)
P• + e- ⇌ P- (Formation of the anion)
The reversibility of these steps is influenced by the chemical environment, including the solvent and the presence of protons or other electrophiles. In some media, the radical and anion species exhibit considerable stability, allowing for their characterization by spectroelectrochemical methods.
Influence of Solvent Polarity and Supporting Electrolytes on Electrochemical Responses
The electrochemical response of phenothiazine dyes is significantly affected by the properties of the solvent and the nature of the supporting electrolyte.
The polarity of the solvent can influence the solvation of the cationic, radical, and anionic species, thereby affecting the redox potentials. In general, more polar solvents can stabilize the charged species, which may shift the reduction potentials.
The choice of the supporting electrolyte is also crucial. The size and charge of the electrolyte ions can affect the structure of the electrochemical double layer at the electrode surface, which in turn influences the kinetics of the electron transfer. Furthermore, interactions between the electrolyte ions and the redox-active species can occur. For instance, smaller cations from the electrolyte, such as Li+, can interact with the radical and anionic forms of the dye, affecting their stability and the observed redox potentials.
Redox Potentials and Their Correlation with Electronic Structure
The redox potentials of phenothiazin-5-ium salts are directly related to their electronic structure. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the cation is a key determinant of the first reduction potential. Substituents on the phenothiazine ring can alter the electronic structure and, consequently, the redox potentials.
The presence of electron-donating groups, such as the diethylamino groups at the 3 and 7 positions, increases the electron density on the aromatic system. This generally makes the compound easier to oxidize and harder to reduce, resulting in a more negative reduction potential compared to the unsubstituted phenothiazine core. The ethyl groups in 3,7-Bis(diethylamino)phenothiazin-5-ium (B12430136) iodide, being slightly more electron-donating than the methyl groups in Methylene Blue, would be expected to cause a small negative shift in the redox potentials.
Photophysical Properties and Excited State Dynamics
Absorption and Emission Spectroscopy Characterization
The electronic absorption and emission spectra of 3,7-bis(diethylamino)phenothiazin-5-ium (B12430136) iodide provide fundamental insights into its excited-state properties. These characteristics are governed by the extended π-conjugated system of the phenothiazinium core and are modulated by the diethylamino auxochromic groups at the 3 and 7 positions.
Wavelength Maxima and Extinction Coefficients
3,7-Bis(diethylamino)phenothiazin-5-ium iodide exhibits strong absorption in the red region of the visible spectrum, a characteristic feature of phenothiazinium dyes. The primary absorption band corresponds to the S₀ → S₁ electronic transition. The position of the absorption maximum (λmax) is influenced by the nature of the alkyl substituents on the amino groups. For the homologous series of 3,7-bis(dialkylamino)phenothiazin-5-ium salts, an increase in the size of the alkyl groups leads to a bathochromic (red) shift in the λmax. researchgate.net Consequently, the diethylamino derivative absorbs at a slightly longer wavelength than its more commonly known dimethylamino counterpart, Methylene (B1212753) Blue. Studies on series of these compounds have reported absorption maxima in the range of 650 nm to over 667 nm. nih.govresearchgate.net
The molar extinction coefficient (ε) for this class of dyes is typically high, indicating a high probability of light absorption. This property is crucial for efficient photosensitization, as it allows for the activation of the molecule with a lower concentration or light intensity.
| Compound | Solvent | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) |
|---|---|---|---|
| 3,7-Bis(dialkylamino)phenothiazin-5-ium Salts (General Range) | Various | 650 - 667+ nm | Data not specified in sources |
Quantum Yields of Fluorescence
Upon absorption of a photon and promotion to the first excited singlet state (S₁), the molecule can relax through several pathways, one of which is fluorescence (emission of a photon to return to the ground state, S₀). The fluorescence quantum yield (Φf) quantifies the efficiency of this radiative process relative to other de-excitation pathways, such as internal conversion and intersystem crossing to the triplet state.
Phenothiazinium dyes, including this compound, are generally characterized by very low fluorescence quantum yields. This is because the rate of intersystem crossing (ISC) to the triplet state (T₁) is highly efficient, a property that is essential for their function as photosensitizers for singlet oxygen generation. The energy gap between the S₁ and T₁ states is small, which facilitates this transition. A low Φf implies that a majority of the absorbed photon energy is channeled into the triplet state, which can then participate in further photochemical reactions.
Stokes Shift Analysis and Environmental Sensitivity
The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and fluorescence spectra of the same electronic transition. A larger Stokes shift indicates a greater loss of energy between absorption and emission, often due to molecular relaxation in the excited state or interactions with the surrounding solvent molecules.
The photophysical properties of phenothiazinium dyes can be sensitive to the local environment, a phenomenon known as solvatochromism. Changes in solvent polarity can alter the energy levels of the ground and excited states differently, leading to shifts in the absorption and emission maxima. For instance, 3,7-bis(diphenylamino)phenothiazinium chloride, a related derivative, displays absorption peaks that are strongly dependent on solvent polarity. researchgate.net This sensitivity suggests that the Stokes shift for this compound would also likely vary with the solvent environment, reflecting changes in the interaction between the dye molecule and solvent dipoles in the excited state.
Photoinduced Processes and Energy Transfer Mechanisms
Following light absorption, the primary photoinduced process for this compound is the population of the first excited singlet state (S₁). Due to the compound's molecular structure, which includes a sulfur atom (a relatively heavy atom), spin-orbit coupling is enhanced. This promotes a highly efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the excited triplet state (T₁).
Once in the long-lived triplet state, the photosensitizer can initiate photochemical reactions through two primary mechanisms, classified as Type I and Type II.
Type I Mechanism: Involves electron or hydrogen atom transfer directly from the triplet-state photosensitizer to a substrate molecule, forming radicals and radical ions. These species can then react with molecular oxygen to produce reactive oxygen species (ROS) like superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH).
Type II Mechanism: Involves the direct transfer of energy from the triplet-state photosensitizer to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂).
For phenothiazinium photosensitizers like Methylene Blue and its derivatives, the Type II mechanism is widely recognized as the dominant pathway for producing cytotoxic species in photodynamic applications. nih.gov The triplet energy level of the photosensitizer must be higher than the energy required to excite ³O₂ to ¹O₂ (approximately 94 kJ/mol or 0.98 eV) for this energy transfer to be efficient.
Singlet Oxygen Generation Mechanisms and Efficiency
The generation of singlet oxygen (¹O₂) is a hallmark of phenothiazinium photosensitizers and the cornerstone of their use in photodynamic therapy. nih.gov The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer.
The mechanism proceeds via the Type II energy transfer pathway described above. After intersystem crossing to the triplet state (PS*T1), the photosensitizer collides with ground-state molecular oxygen (³O₂). During this interaction, energy is transferred from the photosensitizer to oxygen, returning the photosensitizer to its ground state (PSS0) and promoting oxygen to its excited singlet state (¹O₂).
PSS0 + hν → PSS1 → PST1 PS*T1 + ³O₂ → PSS0 + ¹O₂
The efficiency of this process (ΦΔ) is dependent on the quantum yield of triplet formation (ΦT) and the efficiency of the subsequent energy transfer to oxygen. Phenothiazinium dyes are known to be very good singlet oxygen sensitizers. nih.gov For the parent compound Methylene Blue, the singlet oxygen quantum yield is well-established, with a value of approximately 0.52 in aqueous solutions. documentsdelivered.com Derivatives like this compound are also expected to be highly efficient singlet oxygen generators due to their structural similarity and high triplet state yields.
Direct Detection Methods
The most reliable and direct method for detecting and quantifying singlet oxygen generation is through the observation of its characteristic phosphorescence. nih.gov Singlet oxygen emits a faint near-infrared (NIR) luminescence with a peak maximum centered at approximately 1270 nm as it decays back to the triplet ground state. nih.gov
This detection method involves:
Pulsed laser excitation of the photosensitizer solution in an oxygenated solvent.
Use of a highly sensitive NIR detector, such as a germanium diode or a photomultiplier tube sensitive in that spectral region, positioned at a right angle to the excitation beam.
Time-resolved measurement of the luminescence decay at 1270 nm. The intensity of this emission is directly proportional to the amount of singlet oxygen produced.
By comparing the initial intensity of the 1270 nm signal from a sample solution to that produced by a standard photosensitizer with a known singlet oxygen quantum yield (e.g., Methylene Blue, perinaphthenone) under identical conditions (solvent, laser power, absorbance at the excitation wavelength), the ΦΔ of the compound under investigation can be accurately determined. researchgate.net
Factors Influencing Singlet Oxygen Quantum Yields
The generation of singlet oxygen by a photosensitizer upon light absorption is a complex process involving the population of an excited singlet state, followed by intersystem crossing (ISC) to a longer-lived triplet state. It is this triplet state that transfers its energy to ground-state molecular oxygen (³O₂) to produce the highly reactive singlet oxygen (¹O₂). Consequently, any factor that affects the efficiency of intersystem crossing will directly impact the singlet oxygen quantum yield.
Molecular Structure and the Heavy-Atom Effect
The inherent structure of the phenothiazinium core and the nature of its substituents play a pivotal role in determining the rate of intersystem crossing. One of the most significant structural modifications is the introduction of heavy atoms, known as the "heavy-atom effect." This effect enhances spin-orbit coupling, a physical phenomenon that facilitates the formally forbidden transition between the singlet and triplet states. rsc.orgsemanticscholar.orgresearchgate.net
For phenothiazinium dyes, this can be achieved either internally, by substituting atoms within the chromophore, or externally, through the choice of the counter-ion. For instance, theoretical studies on the parent compound, thionine, have shown that replacing the central sulfur atom with a heavier chalcogen like selenium significantly increases the calculated intersystem crossing rate constant, suggesting a much higher potential for singlet oxygen generation. rsc.orgresearchgate.net Similarly, the peripheral substitution of the phenothiazinium ring with heavy halogens such as bromine or iodine has been shown to increase the singlet oxygen quantum yield in related chromophores. semanticscholar.orgresearchgate.net
In the case of this compound, the presence of the iodide counter-ion can be considered an external heavy-atom effect. While the primary role of the counter-ion is to maintain charge neutrality, a heavy counter-ion like iodide can promote intersystem crossing in the photosensitizer cation, thereby potentially increasing the singlet oxygen quantum yield compared to lighter counter-ions like chloride or tetrafluoroborate.
The nature of the amino substituents at the 3 and 7 positions also influences the photophysical properties. While the diethylamino groups are not heavy atoms, their electron-donating nature affects the electronic structure of the molecule, which can indirectly influence the energies of the singlet and triplet states and the efficiency of intersystem crossing.
Solvent Properties
The surrounding solvent environment can have a profound impact on the singlet oxygen quantum yield. The polarity and viscosity of the solvent can alter the photophysical pathways of the excited photosensitizer. researchgate.netrsc.org For many dyes, including phenothiazines, an increase in solvent polarity can lead to a decrease in the singlet oxygen quantum yield. rsc.org This is often attributed to competing deactivation pathways from the excited singlet state, such as internal conversion or fluorescence, becoming more favorable in polar environments.
Furthermore, the lifetime of the generated singlet oxygen itself is highly dependent on the solvent. Protic solvents, especially water, are known to quench singlet oxygen rapidly, which can lead to lower apparent quantum yields in biological or aqueous environments.
Concentration and Aggregation
Like many planar aromatic dyes, phenothiazinium salts such as this compound are prone to aggregation in solution, particularly in aqueous media and at higher concentrations. researchgate.netmdpi.comnih.gov This process, driven by π-π stacking interactions, typically leads to the formation of dimers and higher-order aggregates. mdpi.com
Below is a conceptual data table illustrating how these factors might influence the singlet oxygen quantum yield of a hypothetical phenothiazinium dye, based on the principles discussed. Note: This table is for illustrative purposes and does not represent experimentally measured values for this compound, as specific data for this compound was not available in the searched literature.
| Factor | Condition | Expected Effect on Singlet Oxygen Quantum Yield (ΦΔ) | Rationale |
|---|---|---|---|
| Heavy-Atom Effect (Counter-Ion) | Light Counter-Ion (e.g., Cl⁻) | Lower | Less efficient spin-orbit coupling and intersystem crossing. |
| Heavy Counter-Ion (e.g., I⁻, Br⁻) | Higher | Enhanced spin-orbit coupling promotes intersystem crossing. semanticscholar.org | |
| Solvent Polarity | Non-polar Solvent (e.g., Toluene) | Higher | Reduced efficiency of competing deactivation pathways from the excited singlet state. rsc.org |
| Polar Solvent (e.g., Water) | Lower | Increased rate of non-productive deactivation pathways and shorter singlet oxygen lifetime. rsc.org | |
| Concentration | Low Concentration (Monomeric Form) | Higher | Intersystem crossing is the dominant deactivation pathway of the excited singlet state. researchgate.net |
| High Concentration (Aggregated Form) | Lower | Self-quenching and other non-radiative decay pathways in aggregates reduce the triplet state population. researchgate.netnih.gov |
Interactions with Biological Macromolecules Mechanistic and in Vitro Studies
DNA/RNA Binding Mechanisms
Phenothiazinium dyes are well-documented to interact with nucleic acids, primarily through intercalation, a process where the planar aromatic ring system of the dye inserts itself between the base pairs of the DNA or RNA double helix. longdom.orglongdom.org This mode of binding is characteristic of many planar, polycyclic aromatic molecules and leads to significant structural distortions of the nucleic acid, such as unwinding and lengthening of the helix. longdom.orglongdom.org While specific studies on 3,7-Bis(diethylamino)phenothiazin-5-ium (B12430136) iodide are not extensively available, the binding mechanisms can be largely inferred from comprehensive studies on its structural analogues like methylene (B1212753) blue (3,7-bis(dimethylamino)phenothiazin-5-ium chloride), azure A, and azure B. longdom.orglongdom.org
The primary mode of interaction for these dyes is intercalation, driven by van der Waals forces and hydrophobic interactions between the phenothiazinium ring and the stacked base pairs of the nucleic acid. longdom.org Additionally, the cationic nature of the 3,7-Bis(diethylamino)phenothiazin-5-ium ion facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA, further stabilizing the complex. nih.gov Some studies also suggest the possibility of groove binding, although this is generally considered a less dominant mode of interaction for this class of compounds. longdom.org
The affinity of phenothiazinium dyes for DNA and RNA is quantified by the binding constant (K), which can be determined using various biophysical techniques. Spectroscopic methods, such as UV-Visible absorption and fluorescence spectroscopy, are commonly employed. longdom.orglongdom.org
Upon intercalation, the absorption spectrum of the dye typically exhibits hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a shift to a longer wavelength), indicative of the interaction between the dye's chromophore and the DNA base pairs. longdom.orglongdom.org Fluorescence spectroscopy is another powerful tool; the fluorescence of the dye is often quenched upon binding to DNA, and this quenching can be analyzed to determine the binding constant. longdom.orgnih.gov
Electrochemical techniques, such as cyclic voltammetry and differential pulse voltammetry, provide a sensitive method for studying the interaction of redox-active molecules like phenothiazinium dyes with DNA. rsc.orgnih.govnih.gov The binding of the dye to DNA immobilized on an electrode surface can lead to changes in the electrochemical signals, such as a decrease in peak current and a shift in peak potential. These changes can be used to calculate the binding constant and to elucidate the mode of interaction. nih.gov
Table 1: Binding Constants of Phenothiazinium Dyes with DNA
| Phenothiazinium Dye | DNA Source | Method | Binding Constant (K) (M⁻¹) | Reference |
| Thionine Acetate | Calf Thymus DNA | Fluorescence Spectroscopy | 1.5 x 10⁵ | longdom.org |
| Azure A | Calf Thymus DNA | Fluorescence Spectroscopy | 1.2 x 10⁵ | longdom.org |
| Azure B | Calf Thymus DNA | Fluorescence Spectroscopy | 0.9 x 10⁵ | longdom.org |
| 3,7-bis(aryl-amino)phenothiazine derivative (PTZ1) | DNA | UV-Vis Spectroscopy | 3.99 x 10⁴ | nih.gov |
This table presents data for related phenothiazinium compounds to provide a comparative context for the binding affinity of 3,7-Bis(diethylamino)phenothiazin-5-ium iodide.
The binding affinity of phenothiazinium dyes can be influenced by the structure and sequence of the nucleic acid. For instance, some studies on related compounds have shown a preference for binding to GC-rich sequences over AT-rich regions of DNA. longdom.org The specific substituents on the phenothiazinium ring also play a crucial role. The diethylamino groups at the 3 and 7 positions of this compound are expected to influence its hydrophobicity and steric profile, which in turn would affect its intercalative ability and binding affinity. nih.gov The nature of the substituents can impact the depth of intercalation and the stability of the resulting complex. nih.gov
Furthermore, the secondary structure of the nucleic acid is a key determinant. While intercalation is predominant with double-stranded DNA and RNA, interactions with single-stranded nucleic acids or alternative structures like G-quadruplexes may occur through different binding modes, such as electrostatic interactions or groove binding.
Protein Interaction Mechanisms
The interaction of phenothiazine (B1677639) derivatives with proteins is a broad area of study. These compounds are known to bind to various proteins, often through a combination of hydrophobic and electrostatic interactions. The planar, aromatic structure of the phenothiazinium core can interact with hydrophobic pockets on the protein surface or within binding sites. The positive charge of the molecule can facilitate interactions with negatively charged amino acid residues, such as aspartate and glutamate.
While specific binding sites and conformational changes induced by this compound are not well-characterized in the literature, studies on related phenothiazines indicate that they can bind to enzymes and other proteins, sometimes leading to an alteration of the protein's conformation and function. For example, methylene blue has been shown to interact with various enzymes, including oxidoreductases.
Mechanistic Studies of Enzyme Modulation (Non-Therapeutic Context)
In non-therapeutic contexts, phenothiazinium dyes have been investigated as modulators of enzyme activity. The mechanism of modulation often involves the binding of the dye to the enzyme, which can lead to inhibition or, in some cases, activation.
Enzyme inhibition by phenothiazine derivatives can occur through several mechanisms. Competitive inhibition may happen if the dye binds to the active site of the enzyme, thereby preventing the substrate from binding. Non-competitive inhibition can occur if the dye binds to an allosteric site, a location other than the active site, which induces a conformational change in the enzyme that reduces its catalytic efficiency.
For instance, methylene blue and its metabolite azure B have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). longdom.org The inhibitory potency is influenced by the nature of the alkyl groups at the 3 and 7 positions, suggesting that the diethylamino groups of this compound would also play a significant role in its enzyme-modulating properties. The specific type of inhibition (competitive, non-competitive, or mixed) would depend on the specific enzyme and the binding mode of the compound.
Applications in Advanced Materials Science and Analytical Chemistry
Integration in Organic Electronic Devices and Optoelectronic Materials
Phenothiazinium dyes are recognized for their intense absorption in the visible region of the electromagnetic spectrum, redox activity, and ability to act as photosensitizers. scispace.com These characteristics make them promising candidates for integration into organic electronic and optoelectronic devices.
Phenothiazine (B1677639) derivatives are increasingly investigated as components of organic semiconductors. The electron-rich nature of the phenothiazine core, coupled with the electron-donating character of the amino groups at the 3 and 7 positions, facilitates charge transport. While specific charge-carrier mobility data for 3,7-Bis(diethylamino)phenothiazin-5-ium (B12430136) iodide is not extensively documented in peer-reviewed literature, the general properties of phenothiazinium salts suggest their potential as p-type organic semiconductors.
The performance of such materials is influenced by factors including molecular structure, purity, and solid-state packing. The substitution of methyl groups in the analogous Methylene (B1212753) Blue with ethyl groups in 3,7-Bis(diethylamino)phenothiazin-5-ium iodide is expected to increase the molecule's lipophilicity and may influence its solid-state morphology, which in turn would affect its semiconducting properties.
As dyes, phenothiazinium salts are valued for their strong light absorption. The absorption maximum of these dyes can be tuned by modifying the alkyl groups on the amino substituents. It has been noted that increasing the size of the auxochrome in symmetrical Methylene Blue derivatives leads to an expected increase in the absorption maxima (λmax). researchgate.net
Table 1: General Photophysical Properties of Phenothiazinium Dyes
| Property | Typical Range/Value | Significance in Organic Electronics |
| Absorption Maximum (λmax) | 600-700 nm | Determines the portion of the solar spectrum that can be utilized. |
| Molar Extinction Coefficient | > 5 x 10^4 M⁻¹cm⁻¹ | High values indicate efficient light absorption. |
| Redox Potential | Varies with substituent | Important for charge injection and transport in electronic devices. |
Note: Specific values for this compound are not widely available and would require experimental determination.
The fluorescence and phosphorescence properties of phenothiazinium dyes are central to their application in photoluminescent materials. Upon absorption of light, these molecules can transition to an excited singlet state, from which they can either fluoresce or undergo intersystem crossing to a triplet state. The triplet state is often implicated in photosensitization processes, leading to the generation of reactive oxygen species such as singlet oxygen. scispace.com
This photosensitizing ability is the basis for their use in smart materials, for instance, in photodynamic therapy where the dye can be activated by light to induce cell death. The efficiency of singlet oxygen generation is a critical parameter for such applications and is known to be influenced by the nature of the substituents on the phenothiazine core. researchgate.net
While detailed studies on the photoluminescence quantum yield of this compound are limited, its structural similarity to other photosensitizing dyes suggests potential in light-emitting applications and as an active component in photoresponsive materials.
Utilization as Optical Probes and Sensors
The strong color and potential for fluorescence modulation make phenothiazinium dyes suitable for use as optical probes and sensors in analytical chemistry.
The development of analytical methods often relies on chromogenic or fluorogenic reagents that exhibit a change in their optical properties in the presence of a specific analyte. Phenothiazinium dyes can serve as such reagents. For instance, Methylene Blue is used as a redox indicator, changing from blue in its oxidized form to colorless in its reduced form. chemicalbook.com This property can be exploited for the quantitative determination of various oxidizing and reducing agents.
Analogues of Methylene Blue, including this compound, are expected to exhibit similar redox-dependent color changes, making them potentially useful for the development of new analytical methodologies. The specific redox potential of the dye will determine its suitability for the detection of particular analytes.
Cationic dyes like this compound can interact with anionic polyelectrolytes in solution. This interaction is often accompanied by changes in the absorption spectrum of the dye, a phenomenon known as metachromasy. These spectral changes, typically a blue-shift of the main absorption band, can be monitored spectrophotometrically to study the binding of the dye to the polyelectrolyte and to determine the concentration of the polyelectrolyte in a sample.
The interaction is driven by electrostatic forces between the positively charged dye cation and the negatively charged groups on the polyelectrolyte chain. The extent of the spectral shift and the binding affinity are dependent on the structures of both the dye and the polyelectrolyte, as well as the ionic strength and pH of the medium.
Analytical Chemistry Applications in Complex Matrices (Non-Biological)
The application of phenothiazinium dyes in the analysis of complex non-biological matrices is an area of ongoing research. Their utility in such applications often depends on their stability, selectivity, and the sensitivity of their response in the presence of interfering substances.
For example, Methylene Blue has been used in the determination of surfactants in wastewater. The method is based on the formation of an ion-pair between the cationic dye and anionic surfactants, which can then be extracted into an organic solvent and quantified spectrophotometrically. Given its similar cationic nature, this compound could potentially be employed in similar analytical schemes.
Furthermore, the redox properties of these dyes could be harnessed for the determination of pollutants in environmental samples. For instance, they could be used as indicators in titrations for the quantification of reducing pollutants in water samples. The development of such methods would require careful optimization to overcome matrix effects and ensure accurate and reliable results.
Detection and Quantification Methodologies
The analysis of this compound in various matrices relies on established analytical techniques commonly employed for organic dyes. These methodologies are crucial for quality control in its synthesis, for its use in materials science applications, and for studying its environmental presence.
Chromatographic and Spectroscopic Techniques
High-Performance Liquid Chromatography (HPLC) stands as a primary method for the separation and quantification of phenothiazine dyes. For analogous compounds, HPLC methods are routinely used to assess purity. While a specific, standardized HPLC method for this compound is not widely published, a typical approach would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector, as phenothiazine dyes exhibit strong absorbance in the visible region of the electromagnetic spectrum.
UV-Visible spectrophotometry is another fundamental technique for the detection and quantification of this compound. The extended π-system of the phenothiazine core gives rise to intense absorption bands. The wavelength of maximum absorbance (λmax) is a key parameter for its identification and for quantitative analysis using the Beer-Lambert law.
Fluorescence spectroscopy can also be a valuable tool. Many phenothiazine derivatives are known to be fluorescent, and this property can be exploited for highly sensitive detection methods. The excitation and emission wavelengths would be specific to the molecule's structure and its environment.
Below is a table summarizing potential analytical methodologies for this compound, based on techniques used for similar phenothiazine dyes.
| Analytical Technique | Principle | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary and a mobile phase. | Purity assessment, quantification in complex mixtures. |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte at specific wavelengths. | Routine quantification in solutions, monitoring of degradation studies. |
| Fluorescence Spectroscopy | Measurement of the emission of light from the analyte after excitation at a specific wavelength. | High-sensitivity detection, use as a fluorescent probe. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis for identification and quantification. | Structural confirmation, identification of metabolites and degradation products. |
Table 1: Potential Analytical Methodologies for this compound
Environmental Fate and Detection in Academic Models
Photodegradation
Phenothiazine dyes are known to be susceptible to photodegradation, a process where light energy initiates chemical reactions that break down the molecule. The rate and extent of photodegradation are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers or quenchers, pH, and the environmental matrix (e.g., water, soil).
Biodegradation
Microbial action is another important route for the environmental degradation of organic dyes. Various microorganisms, including bacteria and fungi, have been shown to decolorize and degrade dyes through enzymatic processes. The biodegradability of a specific dye depends on its chemical structure and the metabolic capabilities of the microbial community. The degradation can proceed under both aerobic and anaerobic conditions. The initial steps often involve the cleavage of the chromophoric group, leading to decolorization, followed by the further breakdown of the resulting intermediates.
Adsorption and Transport
The transport and distribution of this compound in the environment will be governed by its adsorption to soil and sediment particles. As a cationic dye, it is expected to exhibit strong adsorption to negatively charged surfaces of clay minerals and organic matter in soil. This adsorption would reduce its mobility in aquatic systems but could lead to its accumulation in sediments.
The following table outlines the expected environmental fate processes for this compound based on the behavior of analogous compounds.
| Environmental Process | Description | Key Influencing Factors |
| Photodegradation | Breakdown of the compound by light energy. | Light intensity and wavelength, pH, presence of photocatalysts. |
| Biodegradation | Breakdown of the compound by microorganisms. | Microbial community, oxygen availability, temperature, nutrient levels. |
| Adsorption | Binding of the compound to soil and sediment particles. | Soil organic matter content, clay content, pH, ionic strength. |
Table 2: Expected Environmental Fate Processes for this compound
The detection of this compound in environmental samples would likely involve extraction from the matrix (e.g., water, soil) followed by analysis using the methods described in the previous section, such as HPLC or LC-MS, to achieve the necessary sensitivity and selectivity for environmental monitoring.
Structure Property Relationships Comprehensive Analysis
Impact of Alkyl Amino Substituents on Electronic and Photophysical Properties
The nature of the N,N-disubstituted amino groups at the 3 and 7 positions of the phenothiazin-5-ium core are critical determinants of the molecule's electronic and photophysical behavior. These terminal amine groups act as powerful auxochromes, modulating the electron density of the conjugated π-system and directly influencing properties such as light absorption and lipophilicity.
Systematic studies on symmetrical 3,7-diaminophenothiazin-5-ium (B1210492) salts have demonstrated a clear trend: as the size of the alkyl substituents on the terminal amines increases, there is a corresponding increase in both the compound's lipophilicity (LogP) and its maximum absorption wavelength (λmax). researchgate.net This bathochromic shift (a shift to longer wavelengths) in the absorption maximum is attributed to the enhanced electron-donating ability of the larger alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.
The length of the N-alkyl chains can also have a more complex influence on the performance of these dyes in applications like dye-sensitized solar cells (DSSCs). In some phenothiazine-based systems, a linear increase in electron lifetime and power conversion efficiency is observed as the alkyl chain length increases from C4 to C12. acs.org This is often attributed to the longer chains forming a more effective blocking layer on semiconductor surfaces, which suppresses charge recombination. acs.org However, this trend is not universal, and anomalies exist where shorter alkyl chains lead to better device performance, indicating a nuanced interplay between molecular structure and interfacial charge transfer dynamics. acs.org The photophysical properties of phenothiazine (B1677639) derivatives are often more dependent on substituents on the heterocyclic ring and the solvent environment than on the specifics of the alkylamino side chain. nih.govresearchgate.net
Table 1: Effect of Auxochrome Size on Phenothiazin-5-ium Properties
| Property | Trend with Increasing Alkyl Group Size | Underlying Reason |
|---|---|---|
| Lipophilicity (LogP) | Increases | Greater nonpolar surface area of larger alkyl chains. |
| Maximum Absorption (λmax) | Increases (Bathochromic Shift) | Enhanced electron-donating character of larger alkyl groups reduces the HOMO-LUMO gap. |
| Charge Recombination (in DSSCs) | Generally Decreases (up to a point) | Longer alkyl chains can form a more effective insulating layer, preventing back-electron transfer. |
Influence of Counter Anions on Aggregation and Spectroscopic Behavior
While the cationic phenothiazin-5-ium chromophore is responsible for the primary spectroscopic properties, the associated counter anion can significantly influence the material's solid-state behavior and solution-phase aggregation. In solution, the UV-vis absorption spectra of salts like Methylene (B1212753) Blue iodide (MBI), Methylene Blue hexafluorophosphate (B91526) (MBPF6), and Methylene Blue tetraphenylborate (B1193919) (MBBPh4) are nearly identical, indicating that the counter anion has a negligible direct electronic interaction with the phenothiazine core in dilute solutions. researchgate.net The primary role of the anion in this context is to control solubility in different media. researchgate.net
However, the anion's size, shape, and charge distribution are crucial in the solid state and at higher concentrations where aggregation occurs. For instance, in the crystal structure of 3,7-bis(dimethylamino)phenothiazin-5-ium nitrate (B79036) dihydrate, the nitrate anion and two water molecules are intimately involved in a hydrogen-bonding network that also includes the phenothiazinium nitrogen atom. This network dictates the packing of the planar cationic dye molecules, which stack in an antiparallel fashion, exhibiting π–π interactions. The nature of the anion can thus direct the supramolecular assembly.
Furthermore, the choice of anion can influence the propensity for aggregation. Studies have shown that introducing bulky phenyl rings directly onto the amino groups can inhibit the aggregation of the salt, even at relatively high concentrations. researchgate.net Similarly, a large, sterically demanding counter anion can disrupt the close packing required for H-aggregate formation, thereby altering the spectroscopic behavior of the dye in concentrated solutions or thin films.
Effects of Sulfur Oxidation State on Photophysical and Electrochemical Characteristics
The sulfur atom within the central thiazine (B8601807) ring is a key site for chemical modification, and its oxidation state—sulfide (S(II)), sulfoxide (B87167) (S(IV)), or sulfone (S(VI))—profoundly alters the molecule's electronic and photophysical landscape. nih.gov Oxidation of the sulfur atom introduces electron-withdrawing character into the phenothiazine core, which has several significant consequences.
From an electrochemical standpoint, phenothiazine (with S(II)) is a strong electron-donor. nih.govacs.org Cyclic voltammetry studies show that upon oxidation to the sulfoxide and then to the sulfone, the electron-donating strength of the phenothiazine unit decreases. nih.govacs.org This is reflected in an increase in the oxidation potential required to remove an electron from the molecule. mdpi.com
This electronic modulation directly translates to changes in photophysical properties. The parent phenothiazine derivatives often exhibit poor fluorescence in polar solvents due to the formation of a non-radiative twisted intramolecular charge transfer (TICT) state upon photoexcitation. nih.gov However, oxidation of the sulfur to sulfoxide or sulfone blocks this non-radiative pathway. Instead, these oxidized derivatives populate a highly fluorescent planar intramolecular charge transfer (PICT) state. nih.gov The result is a dramatic enhancement of the fluorescence quantum yield. nih.gov Therefore, synthetically tuning the sulfur oxidation state provides an effective strategy to switch between a molecule optimized for efficient intramolecular charge transfer (sulfide form) and one that is a highly efficient emitter (sulfoxide/sulfone forms). nih.gov
Table 2: Impact of Sulfur Oxidation State on Phenothiazine Properties
| Property | Phenothiazine (Sulfide, S(II)) | Phenothiazine-5-oxide (Sulfoxide, S(IV)) | Phenothiazine-5,5-dioxide (Sulfone, S(VI)) |
|---|---|---|---|
| Electron Donating Ability | Strong | Weaker | Weakest |
| Oxidation Potential | Lower | Higher | Highest |
| Excited State Dynamics | Twisted ICT (TICT) | Planar ICT (PICT) | Planar ICT (PICT) |
| Fluorescence Efficiency | Low (Quenched) | High | High |
Correlation between Molecular Structure, Intramolecular Charge Transfer, and Photophysical Dynamics
The photophysical behavior of 3,7-Bis(diethylamino)phenothiazin-5-ium (B12430136) and related donor-acceptor molecules is governed by the dynamics of intramolecular charge transfer (ICT) upon photoexcitation. The phenothiazine core, particularly with its electron-rich nitrogen and sulfur atoms and terminal amino groups, serves as a potent electron donor. acs.org When excited by light, an electron is promoted from a HOMO, largely localized on the donor portion, to a LUMO, which is more centered on the electron-accepting part of the molecule, creating an ICT state.
The subsequent fate of this ICT state is highly dependent on the molecule's ability to undergo conformational changes. researchgate.net For phenothiazine derivatives with an unoxidized sulfur atom, the excited molecule can relax through torsional motion, leading to a geometrically-relaxed, non-planar "twisted" intramolecular charge transfer (TICT) state. nih.gov This TICT state is typically dark, meaning it decays to the ground state non-radiatively, which explains the significant fluorescence quenching observed in many phenothiazine dyes in polar solvents. nih.gov
Conversely, if the molecular structure is rigidified or if specific electronic modifications are made (such as sulfur oxidation), the formation of the TICT state can be suppressed. In these cases, the molecule remains in a planar intramolecular charge transfer (PICT) state, which is highly emissive and decays radiatively by fluorescence. nih.gov Therefore, the correlation is clear: molecular structures that permit torsional freedom and lead to TICT states are weakly fluorescent, while structures that enforce planarity and maintain a PICT state are strongly fluorescent. nih.gov This principle is fundamental to designing phenothiazine-based materials for applications ranging from organic light-emitting diodes (OLEDs), which require high emission, to photovoltaics, which leverage efficient charge separation. nih.gov
Structure-Activity Relationships in Mechanistic Biomolecular Interactions (In Vitro)
The phenothiazine scaffold is a well-established pharmacophore, and its derivatives are known to interact with a variety of biological targets. Structure-activity relationship (SAR) studies have provided critical insights into the molecular features required for specific biomolecular interactions, such as the inhibition of enzymes like protein kinase C (PKC) or interactions with dopamine (B1211576) receptors. nih.gov
Key structural determinants for the biological activity of phenothiazine derivatives include:
Substituents on the Phenothiazine Ring: The type and position of substituents on the tricyclic ring are crucial. For instance, an electronegative group at the C-2 position, such as -CF3 or -Cl, often enhances antipsychotic activity. if-pan.krakow.pl This substituent can engage in favorable Van der Waals interactions that help stabilize the active conformation of the drug at its receptor binding site. nih.gov
The Alkyl Side Chain: The length and nature of the linker chain at the N-10 position are critical. A propyl (three-carbon) chain connecting the ring nitrogen to the terminal amine is often optimal for potent neuroleptic activity and antagonism of dopaminergic receptors. if-pan.krakow.pl Shortening this linker can alter receptor affinity and biological function. if-pan.krakow.pl
The Terminal Amine Group: The structure of the terminal amine at the end of the side chain significantly influences potency. For PKC inhibition, primary amines and unsubstituted piperazines were found to be the most potent side chains. The basicity and steric profile of this group are key for interaction with target proteins. mdpi.com
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 3,7-Bis(diethylamino)phenothiazin-5-ium iodide | - |
| 3,7-bis(dimethylamino)phenothiazin-5-ium iodide | MBI |
| 3,7-bis(dimethylamino)phenothiazin-5-ium hexafluorophosphate | MBPF6 |
| 3,7-bis(dimethylamino)phenothiazin-5-ium tetraphenylborate | MBBPh4 |
| 3,7-bis(dimethylamino)phenothiazin-5-ium nitrate dihydrate | - |
| Phenothiazine-5-oxide | - |
| Phenothiazine-5,5-dioxide | - |
Future Research Directions and Methodological Advancements
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The development of new and improved methods for synthesizing 3,7-Bis(diethylamino)phenothiazin-5-ium (B12430136) iodide and related phenothiazinium salts is a primary focus for future research. A significant emphasis is on creating more sustainable and efficient chemical processes.
Key Research Thrusts:
Metal-Free Synthesis: Researchers are exploring synthetic pathways that avoid the use of heavy metal catalysts, which can be toxic and costly. An iodine-promoted, three-component method for the selective synthesis of phenothiazines from simple starting materials like cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts represents a move towards more environmentally friendly, metal-free conditions. rsc.org
Electrochemical Methods: Electrochemical synthesis is emerging as a powerful and sustainable tool. The electrochemical generation of the phenothiazin-5-ium (PTZox) intermediate from the direct oxidation of phenothiazine (B1677639) offers a green and efficient route to produce derivatives. researchgate.netnih.gov This method, performed in simple cells at room temperature with high atom economy, avoids harsh reagents. researchgate.netnih.gov
One-Pot, Multi-Component Reactions: The development of one-pot synthesis, where multiple reaction steps are carried out in the same vessel, is being pursued to improve efficiency and reduce waste. A three-component, one-pot synthesis has been shown to significantly improve the yield of some phenothiazine derivatives in a shorter time compared to traditional multi-step reactions. researchgate.net
These novel synthetic approaches aim to make the production of 3,7-Bis(diethylamino)phenothiazin-5-ium iodide and its derivatives more economical and environmentally benign, opening up new possibilities for their large-scale application.
Development of Advanced Spectroscopic and Imaging Tools for Real-Time Analysis
Advancements in analytical techniques are crucial for understanding the behavior of this compound in complex biological and material systems. The focus is on developing tools that allow for real-time monitoring and analysis.
Emerging Techniques:
Photoacoustic Imaging (PAI): PAI is a hybrid imaging modality that combines the advantages of optical and ultrasound imaging to provide high-resolution images with deep tissue penetration. nih.govnih.gov Phenothiazine-based compounds are being rationally designed as PAI contrast agents. acs.org By introducing a twisted intramolecular charge transfer (TICT) effect, fluorescence can be suppressed, leading to enhanced photothermal conversion efficiency and a significantly improved photoacoustic signal. acs.org
Fluorescence Imaging (FLI): Due to the intrinsic fluorescence of many phenothiazinium salts, fluorescence imaging remains a key tool. nih.gov It offers high spatial resolution and sensitivity for real-time imaging in biological systems. nih.govnih.gov Future work will focus on developing probes with optimized photophysical properties for specific applications.
Upconversion Luminescence (UCL): UCL imaging utilizes nanoparticles that can be excited by near-infrared light to emit visible light, offering advantages for deep tissue imaging. Integrating phenothiazinium dyes with upconversion nanoparticles is a promising area for creating advanced imaging agents. nih.gov
These advanced imaging techniques will provide unprecedented insights into the localization, concentration, and dynamic behavior of this compound, which is essential for optimizing its role in theranostics and materials science.
Integration with Nanoscience for Hybrid Material Development
The convergence of phenothiazinium chemistry with nanoscience is leading to the creation of novel hybrid materials with enhanced properties and functionalities.
Areas of Integration:
Nanoparticle Delivery Systems: Micelles and nanospheres are being developed as delivery systems for phenothiazine derivatives. nih.gov These nanoparticles can improve the solubility and bioavailability of the compounds and enable targeted delivery to specific sites, such as tumor cells. nih.gov
Organo-Metallic Hybrid Systems: The synthesis of hybrid systems, such as those combining phenothiazine with silver nanoparticles, has been shown to dramatically enhance nonlinear optical properties. researchgate.net Such materials are promising candidates for applications in optical limiting and optical switching. researchgate.net
Hybrid Organic Materials for Electronics: Phenothiazine derivatives are being incorporated into hybrid organic materials for applications in organic light-emitting diodes (OLEDs). researchgate.net For instance, a yellow thermally activated delayed fluorescence (TADF) emitter has been designed by incorporating phenothiazine as a donor and benzothiadiazine-1,1-dioxide as an acceptor. researchgate.net
The table below summarizes some key characteristics of phenothiazine-based hybrid materials.
| Hybrid Material Type | Components | Key Feature | Potential Application |
| Nanoparticle Delivery System | Phenothiazine derivative, PLA-based polymer | Enhanced drug loading and release | Cancer therapy |
| Organo-Metallic Hybrid | Phenothiazine, Silver nanoparticles | Enhanced nonlinear optical absorption | Optical limiting, Optical switches |
| TADF Emitter | Phenothiazine (donor), Benzothiadiazine-1,1-dioxide (acceptor) | High thermal stability, Electroluminescence | OLED displays |
Advanced Computational Modeling for Predictive Design
Computational chemistry is becoming an indispensable tool for the rational design of new phenothiazine derivatives with tailored properties. Density Functional Theory (DFT) is a particularly powerful method for these investigations.
Applications of Computational Modeling:
Predicting Molecular Structure and Properties: DFT calculations can accurately predict the geometric and electronic structures of phenothiazine derivatives. nih.govmdpi.com For example, computational studies have confirmed the bent-core "butterfly" structure of the phenothiazine ring system. nih.gov
Understanding Spectroscopic Features: Theoretical calculations can help to interpret and rationalize experimental spectroscopic data, such as UV-Vis absorption spectra. mdpi.com
Guiding Synthesis: By predicting the reactivity and stability of different derivatives, computational models can guide synthetic efforts towards the most promising candidates. mdpi.com The calculation of HOMO-LUMO energy gaps, for instance, can provide insights into the electronic properties and reactivity of a molecule. mdpi.com
The synergy between computational modeling and experimental work will accelerate the discovery and development of new phenothiazinium compounds with optimized performance for specific applications.
Interdisciplinary Research with Other Fields of Chemistry and Materials Science
The unique properties of this compound and its analogues make them valuable in a wide range of scientific fields. Interdisciplinary research is key to unlocking their full potential.
Collaborative Research Areas:
Materials Science for Energy Applications: Phenothiazine-based dyes are being extensively studied as sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgnih.gov The electron-rich nature of the phenothiazine core makes it an excellent electron donor, and its non-planar structure helps to prevent molecular aggregation, leading to efficient photovoltaic performance. rsc.org
Medicinal Chemistry and Pharmacology: The broad biological activity of phenothiazines continues to drive research into new therapeutic applications. nih.gov This includes the development of hybrid molecules that combine a phenothiazine core with other pharmacologically active moieties to create novel antimicrobial or anticancer agents. nih.govnih.gov
Analytical Chemistry: The strong chromophoric properties of phenothiazinium salts are being exploited in the development of new analytical methods and sensors.
Future breakthroughs will likely come from collaborations that bridge the gaps between synthetic chemistry, materials science, physics, biology, and medicine, leading to innovative solutions for challenges in healthcare, energy, and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
